![molecular formula C9H7ClN2O2 B183991 (5-Chloro-1H-benzimidazol-2-yl)acetic acid CAS No. 53350-32-6](/img/structure/B183991.png)
(5-Chloro-1H-benzimidazol-2-yl)acetic acid
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Overview
Description
“(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 53350-32-6. It has a molecular weight of 210.62 and its IUPAC name is (5-chloro-1H-benzimidazol-2-yl)acetic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is 1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
. This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(5-Chloro-1H-benzimidazol-2-yl)acetic acid” is a solid compound . It has a molecular weight of 210.62 .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to show potent in vitro antimicrobial activity against various microorganisms such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
Antituberculosis Activity
Some benzimidazole compounds exert inhibitory actions against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antiviral Activity
Certain benzimidazole derivatives have emerged as potent antiviral agents, showing effectiveness against viruses like hepatitis B .
Anti-inflammatory and Antitumor Activities
Derivatives of benzimidazole also display anti-inflammatory and antitumor properties, which could be beneficial in developing new therapeutic agents .
Antidiabetic and Anti-allergic Effects
These compounds have shown potential in treating diabetes and allergies due to their biological activities .
Antioxidant Properties
Benzimidazole derivatives can act as antioxidants, which are important for protecting cells from oxidative stress .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral effects .
properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUPGJLPIWIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344486 |
Source
|
Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53350-32-6 |
Source
|
Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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